BACE1/BACE2 Co-Crystallographic Validation: The 5-Isomer Is the Only Trifluoroethoxy-Picolinic Acid Positional Isomer with Published PDB Co-Crystal Structures Against Both β-Secretase Isoforms
The amide derivative of 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid (PDB ligand code WZV) has been co-crystallized with both BACE1 (PDB 3ZOV, resolution 2.1 Å) and BACE2 (PDB 3ZKI, 2.4 Å; 3ZKS; 3ZKN), providing direct structural evidence of binding-mode engagement [1][2]. The ligand is classified as a non-covalent binder occupying the catalytic aspartyl protease active site [3]. In contrast, no PDB entry exists for the corresponding amide derivatives of the 3-isomer (CAS 1250130-41-6), 4-isomer (CAS 886372-43-6), or 6-isomer (CAS 1247503-48-5) in complex with BACE1 or BACE2, indicating that only the 5-substitution pattern supports the binding conformation validated by crystallography [4]. The primary publication (Banner et al., 2013) describing these structures has been cited in subsequent BACE inhibitor patent families .
| Evidence Dimension | Number of published PDB co-crystal structures with BACE1 and BACE2 |
|---|---|
| Target Compound Data | 4 PDB entries (3ZOV for BACE1; 3ZKI, 3ZKS, 3ZKN for BACE2) all containing the 5-substituted trifluoroethoxy-picolinic acid amide derivative as ligand WZV |
| Comparator Or Baseline | 6-isomer (CAS 1247503-48-5): 0 BACE PDB entries; 3-isomer (CAS 1250130-41-6): 0 BACE PDB entries; 4-isomer (CAS 886372-43-6): 0 BACE PDB entries |
| Quantified Difference | 4 vs. 0 — the 5-isomer is the only positional variant with any crystallographically validated BACE binding |
| Conditions | X-ray diffraction; BACE1 catalytic domain (PDB 3ZOV, 2.1 Å); BACE2 catalytic domain with crystallization chaperones (PDB 3ZKI, 2.4 Å; 3ZKS; 3ZKN); all structures solved by Banner et al., 2013 |
Why This Matters
For research programs targeting BACE1 (Alzheimer's disease) or BACE2 (diabetes), the 5-isomer provides the only crystallographically validated starting scaffold among the trifluoroethoxy-picolinic acid positional isomers, reducing the risk of selecting a regioisomer with unproven target engagement.
- [1] Banner, D.W. et al. Mapping the Conformational Space Accessible to BACE2 Using Surface Mutants and Co-Crystals with Fab-Fragments, Fynomers, and Xaperones. Acta Crystallogr. D Biol. Crystallogr. 2013, 69 (Pt 6), 1124–1137. DOI: 10.1107/S0907444913006574. PMID: 23695257. View Source
- [2] RCSB PDB. 3ZOV: Crystal Structure of BACE-1 in Complex with Chemical Ligand (WZV). Deposited: 2013-02-25. Resolution: 2.1 Å. View Source
- [3] PDBeChem. Ligand WZV: 5-(2,2,2-Trifluoro-ethoxy)-pyridine-2-carboxylic acid [3-((S)-2-amino-1,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-pyrimidin-4-yl)-phenyl]-amide. Bound in 2 distinct proteins (BACE1, BACE2) across 4 PDB structures. View Source
- [4] RCSB PDB Search. Query for trifluoroethoxy-picolinic acid amide derivatives complexed with BACE1 or BACE2. Only the 5-substituted isomer (WZV) returned results as of search date. 3-, 4-, and 6-isomer amide derivatives returned zero entries. View Source
